
NaV1.7 inhibitor-1
Übersicht
Beschreibung
NaV1.7 inhibitor-1 is a selective small molecule that targets the voltage-gated sodium channel NaV1.7. This channel is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals. The inhibition of NaV1.7 has been identified as a promising strategy for developing novel analgesic agents with fewer adverse effects compared to traditional pain medications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NaV1.7 inhibitor-1 involves multiple steps, including the formation of key intermediates through carbenoid-involved reactions. These reactions are integrated with scaffold-based screening to generate the desired inhibitor . The synthetic route typically includes:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via substitution reactions to enhance selectivity and potency.
- Purification and characterization using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Reaktionstypen: NaV1.7-Inhibitor-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Einführung von sauerstoffhaltigen funktionellen Gruppen, um Löslichkeit und Bioverfügbarkeit zu verbessern.
Reduktion: Entfernung von sauerstoffhaltigen Gruppen, um die Lipophilie und Membranpermeabilität zu erhöhen.
Substitution: Austausch spezifischer Atome oder Gruppen, um die Selektivität zu verbessern und Off-Target-Effekte zu reduzieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln.
Substitution: Verwendung von Halogenierungsmitteln wie Thionylchlorid oder Phosphortribromid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von NaV1.7-Inhibitor-1 mit verbesserten pharmakologischen Eigenschaften, wie z. B. erhöhter Potenz und Selektivität .
Wissenschaftliche Forschungsanwendungen
Neuropathic Pain
Recent studies have demonstrated that NaV1.7 inhibitors can effectively reverse neuropathic pain in animal models. For instance, a study showed that compound C4 significantly alleviated Paclitaxel-induced neuropathic pain in rodents . This finding underscores the potential of NaV1.7 inhibitors as effective treatments for chemotherapy-induced neuropathy.
Chronic Pain Management
NaV1.7 inhibitors are being explored as alternatives to opioids for managing chronic pain conditions such as fibromyalgia and diabetic neuropathy. Their ability to selectively target NaV1.7 may reduce the risk of addiction and other side effects associated with opioid use .
Cancer Pain
Research indicates that NaV1.7 is overexpressed in certain cancer types, such as medullary thyroid cancer (MTC). Inhibitors targeting NaV1.7 have shown promise in reducing cell viability and invasion in MTC cells, suggesting a dual role in both pain management and cancer treatment .
Case Studies
Challenges and Future Directions
Despite promising results, several challenges remain in the development of NaV1.7 inhibitors:
- Target Engagement : Early inhibitors have shown modest efficacy due to insufficient engagement with the target channel .
- Selectivity : Achieving high selectivity for NaV1.7 over other sodium channels is crucial to minimize side effects .
- Clinical Trials : Many candidates have failed to demonstrate significant analgesic benefits in clinical settings, prompting a reevaluation of their therapeutic roles .
Future research should focus on optimizing the pharmacokinetic properties of these compounds and exploring combination therapies that enhance their efficacy while reducing potential adverse effects.
Wirkmechanismus
NaV1.7 inhibitor-1 exerts its effects by binding to the voltage-sensing domain of the NaV1.7 channel. This binding stabilizes the channel in a non-conducting conformation, preventing the initiation and propagation of action potentials in sensory neurons . The inhibition of NaV1.7 reduces the transmission of pain signals, leading to analgesia .
Vergleich Mit ähnlichen Verbindungen
Aryl Sulfonamides: These compounds also target the NaV1.7 channel but may have different binding sites and mechanisms of action.
Acyl Sulfonamides: Known for their high plasma concentration and selectivity for NaV1.7.
Aminopyrazines, Pyrrolidines, Piperidines, Indazoles, Aminocyclohexanes, Tetrahydropyridines, Diarylamides, and Guanidinium Derivatives: These compounds exhibit varying degrees of potency and selectivity for NaV1.7.
Uniqueness of NaV1.7 Inhibitor-1: this compound is unique due to its high selectivity and potency for the NaV1.7 channel. It effectively blocks the channel with minimal off-target effects, making it a promising candidate for pain management .
Biologische Aktivität
NaV1.7 inhibitors, particularly NaV1.7 inhibitor-1, have garnered attention for their potential therapeutic applications in pain management and various diseases. This article delves into the biological activity of this compound, examining its mechanisms, effects on cellular processes, and implications for clinical use.
NaV1.7 is a voltage-gated sodium channel predominantly expressed in nociceptive neurons, playing a crucial role in pain transmission. Inhibition of NaV1.7 can lead to significant analgesic effects by altering the excitability of sensory neurons.
Key Findings on Biological Activity
- Pain Insensitivity : Studies have shown that selective NaV1.7 inhibitors induce a state of pharmacological insensitivity to pain, mimicking the phenotype observed in NaV1.7 knockout mice, which are completely insensitive to various noxious stimuli .
- Chondrocyte Regulation : Research indicates that NaV1.7 inhibitors can regulate chondrocyte biology, promoting anabolic processes while inhibiting catabolic pathways associated with osteoarthritis (OA). For instance, treatment with inhibitors like ProTx II and PF-04856264 resulted in decreased expression of catabolic genes such as MMP13 and COX2 in chondrocytes exposed to inflammatory stimuli .
- Calcium Signaling : The blockade of NaV1.7 has been shown to enhance intracellular calcium signaling, which is pivotal for the secretion of protective factors like HSP70 and midkine from chondrocytes . This suggests that NaV1.7 inhibitors not only alleviate pain but may also provide protective effects against cartilage degradation.
Case Study 1: Efficacy in Osteoarthritis Models
In a controlled study involving animal models of OA, administration of CBZ (a sodium channel blocker) demonstrated a reduction in cartilage loss and pain symptoms beyond mere analgesic effects. This highlights the dual role of NaV1.7 inhibitors in managing both pain and disease progression .
Case Study 2: Clinical Discrepancies
A review of preclinical versus clinical outcomes revealed that while NaV1.7 inhibitors showed promising results in rodent models, their efficacy was not replicated in human trials. Factors contributing to this discrepancy include differences in species responses and the specific pain models used during testing .
Table 1: Comparative Potency of NaV1.7 Inhibitors
Inhibitor | IC50 (nM) | Selectivity Over Other Isoforms |
---|---|---|
ProTx II | 0.3 | 19.8-fold over NaV1.1 |
PF-04856264 | 28 | 497.6-fold over NaV1.5 |
JNJ63955918 | ~10 | Improved selectivity over ProTx II |
Table 2: Effects on Chondrocyte Gene Expression
Treatment | Catabolic Genes Inhibited | Anabolic Genes Induced |
---|---|---|
Control | MMP13, ADAMTS5 | COL2 |
ProTx II | Significant inhibition | Significant induction |
PF-04856264 | Significant inhibition | Moderate induction |
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-cyclopropylsulfonyl-2-fluoro-4-[(6-methylspiro[2.5]octan-6-yl)methoxy]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FNO4S/c1-22(6-8-23(9-7-22)10-11-23)14-29-20-13-19(24)18(12-17(20)15-2-3-15)21(26)25-30(27,28)16-4-5-16/h12-13,15-16H,2-11,14H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDXIUXAFNREKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)CC2)COC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C5CC5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.